Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate
Description
This compound features a piperidine-3-carboxylate core substituted with a sulfonyl group linked to a 2-methylphenyl ring, which is further modified by a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring sulfonamide or heterocyclic recognition motifs.
Properties
IUPAC Name |
ethyl 1-[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7S2/c1-3-27-18(22)14-5-4-9-19(12-14)29(25,26)16-11-15(7-6-13(16)2)20-17(21)8-10-28(20,23)24/h6-7,11,14H,3-5,8-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUUTELWWMNNNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylphenyl)sulfonyl)piperidine-3-carboxylate is a complex organic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 378.47 g/mol
- CAS Number : Not specifically listed; related compounds include those with similar structures.
The compound's biological activity is primarily attributed to its structural components which include:
- Piperidine Ring : Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
- Sulfonamide Group : Often associated with antibacterial properties.
- Isothiazolidinone Moiety : Contributes to the compound's potential in modulating biological pathways.
Antitumor Activity
Recent studies have indicated that compounds similar in structure to this compound exhibit significant antitumor activity. For example:
- Case Study : A related sulfonamide compound demonstrated robust antitumor effects in KARPAS-422 cell lines, indicating a potential mechanism involving inhibition of EZH2, a known target in cancer therapy .
Antimicrobial Properties
The sulfonamide component suggests potential antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains:
- Mechanism : The inhibition of folic acid synthesis is a well-known action of sulfonamides which could be relevant for this compound.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Substituents | Altered potency and selectivity in cellular assays |
| Dioxido-Isothiazolidinone | Enhanced interaction with biological targets |
Pharmacokinetics and Toxicology
Research indicates that modifications to the piperidine ring can significantly affect pharmacokinetic properties such as bioavailability and clearance rates. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-(4-Chlorophenylsulfonyl)piperidin-3-carboxylate (Compound 1 in )
- Core Structure : Piperidine-3-carboxylate with a 4-chlorophenylsulfonyl substituent.
- Key Differences :
- Lacks the isothiazolidin dioxide group.
- The phenyl ring is substituted with a chlorine atom instead of a methyl group and heterocycle.
- Synthesis : Synthesized via reaction of ethyl nipecotate with 4-chlorobenzenesulfonyl chloride in basic aqueous medium .
Ethyl 2-Sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate ()
- Core Structure : Bicyclic decahydro-1,6-naphthyridine with a sulfanylidene group.
- Key Differences :
- Replaces the piperidine ring with a fused bicyclic system.
- Contains a sulfanylidene (C=S) group instead of a sulfonyl (SO₂) group.
- Synthesis : Derived from reductive amination of a ketone intermediate with Raney nickel under hydrogen .
- Implications : The bicyclic structure may enhance conformational rigidity, affecting binding selectivity.
Ethyl 1-[3-[(Z)-(3-Methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate ()
- Core Structure: Piperidine-4-carboxylate with a pyrido[1,2-a]pyrimidinone-thiazolidinone hybrid substituent.
- Key Differences: Positional isomerism (piperidine-4-carboxylate vs. piperidine-3-carboxylate). Features a thiazolidinone-sulfanylidene group instead of isothiazolidin dioxide.
- Molecular Weight : 458.6 g/mol .
- Implications : The extended conjugated system may improve UV absorption properties for analytical detection.
Ethyl 1-(5-Amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate ()
- Core Structure: Piperidine-3-carboxylate with a 5-amino-1,3,4-thiadiazole substituent.
- Key Differences: Replaces the sulfonyl-phenyl-isothiazolidin group with a thiadiazole ring. The amino group introduces basicity, altering solubility in polar solvents.
Structural and Functional Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
